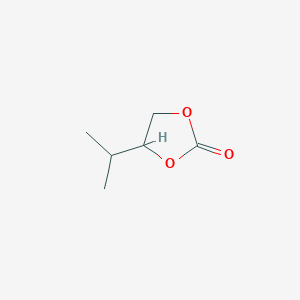
4-(Propan-2-yl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1,3-dioxolan-2-one typically involves the reaction of propan-2-ol with ethylene carbonate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts, such as acidic resins or metal oxides, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
4-(Propan-2-yl)-1,3-dioxolan-2-one can be compared with other dioxolane derivatives, such as:
1,3-Dioxolane: A simpler compound with a similar ring structure but without the propan-2-yl group.
2-Methyl-1,3-dioxolane: Similar to this compound but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolane derivatives.
Propiedades
Número CAS |
99260-49-8 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-propan-2-yl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(2)5-3-8-6(7)9-5/h4-5H,3H2,1-2H3 |
Clave InChI |
JOZQZYKBYAUYOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















